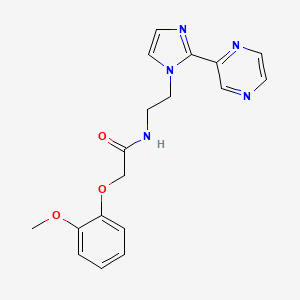

2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Description

2-(2-Methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a 2-methoxyphenoxy group, a pyrazin-2-yl-substituted imidazole, and an ethylacetamide linker. The 2-methoxyphenoxy group contributes electron-donating properties, while the pyrazine-imidazole core may enhance binding affinity to biological targets, such as enzymes or receptors involved in signaling pathways .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-15-4-2-3-5-16(15)26-13-17(24)21-8-10-23-11-9-22-18(23)14-12-19-6-7-20-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCFSZAWDJEPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.

Molecular Formula

The molecular formula for this compound is .

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results showed that compounds with imidazolinyl groups demonstrated high potential against these cancer cell lines, with IC50 values ranging from 0.85 to 6.75 μM across different assays .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 | 2D |

| Compound 6 | HCC827 | 5.13 | 2D |

| Compound 8 | NCI-H358 | 6.75 | 3D |

Antimicrobial Activity

In addition to antitumor effects, compounds similar to This compound have been tested for antimicrobial activity. The presence of certain functional groups, such as the pyrazinyl and imidazolyl moieties, has been linked to enhanced antibacterial properties. A study indicated that these compounds showed effective inhibition against various bacterial strains, demonstrating their potential as antimicrobial agents .

The proposed mechanism of action for the biological activity of this compound includes:

- DNA Binding: Many compounds in this class interact with DNA, inhibiting DNA-dependent enzymes and disrupting cellular replication processes.

- Enzyme Inhibition: The imidazolyl group may play a crucial role in inhibiting specific enzymes involved in tumor growth and microbial metabolism.

Case Study 1: Antitumor Efficacy in Vivo

In a controlled study involving immunosuppressed rat models, derivatives of this compound were evaluated for their efficacy against Pneumocystis carinii. The results indicated that some derivatives exhibited significant antitumor activity at submicromolar dosages, suggesting a promising therapeutic profile for further development .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .

Comparison with Similar Compounds

Heterocyclic Core Variations

- Thiadiazole Derivatives: Compounds like 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) () share the 2-methoxyphenoxy-acetamide backbone but replace the pyrazine-imidazole moiety with a thiadiazole ring. This substitution reduces molecular weight (MW: ~365 g/mol vs. target compound’s ~435 g/mol) and alters polarity, as reflected in lower melting points (135–136°C for 5k vs. unreported for the target) .

- Triazole-Thiazole Hybrids: Compounds 9a–e () feature triazole-thiazole cores instead of imidazole-pyrazine. These analogues exhibit higher melting points (e.g., 9c: 138–140°C), suggesting greater crystallinity compared to the target compound .

Pyrazine-Imidazole Analogues

- Zamaporvint (INN: Zamaporvintum): This WHO-listed compound, 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide (), shares the imidazole-pyrazine-acetamide scaffold but incorporates a trifluoromethylpyridine group. The trifluoromethyl group increases lipophilicity (ClogP ~3.5 vs.

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Key Observations:

- Solubility : Thiadiazole derivatives (e.g., 5k) may exhibit higher aqueous solubility due to the polar thiadiazole ring, whereas the target compound’s pyrazine-imidazole core could favor organic solvents .

- Spectral Data: The target compound’s NMR would likely show peaks for the methoxyphenoxy group (δ ~3.8 ppm for OCH₃) and pyrazine protons (δ ~8.5–9.0 ppm), similar to Zamaporvint’s imidazole-pyrazine signals .

Docking Studies and Activity

- Triazole-Thiazole Analogues : Compounds like 9c () demonstrated binding to enzymatic active sites (e.g., α-glucosidase), with docking scores comparable to acarbose. The pyrazine-imidazole core in the target compound may enhance π-π stacking with aromatic residues in similar targets .

- Benzothiazole Derivatives : Compounds 5a–m () showed antimicrobial activity linked to azole heterocycles. The target compound’s pyrazine moiety could confer unique selectivity profiles, as pyrazine is a common pharmacophore in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.